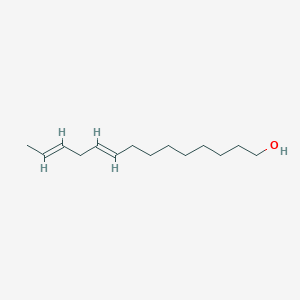

9,12-Tetradecadien-1-ol, (Z,E)-

Overview

Description

The compound “9,12-Tetradecadien-1-ol, (Z,E)-” has been studied for its role as an attractant in the context of insect behavior, particularly for male Ephestiodes infimella. In a study conducted around Beltsville, Maryland, traps baited with this compound attracted a significant number of adult male moths, indicating its potent attractant properties .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of “9,12-Tetradecadien-1-ol, (Z,E)-”, they do provide insights into the synthesis of structurally related compounds. For instance, the synthesis of various isomers of 10,12-tetradecadienyl acetates and methyl 10,12-tetradecadienoates was carried out to compare their properties with natural compounds found in the sex pheromone gland of Spodoptera littoralis . Similarly, divergent synthetic routes were employed to synthesize the geometric isomers of 9,11-hexadecadienal, starting from 9-decen-1-ol . These studies suggest that the synthesis of “9,12-Tetradecadien-1-ol, (Z,E)-” could potentially be achieved through similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of “9,12-Tetradecadien-1-ol, (Z,E)-” is not explicitly detailed in the provided papers. However, the related compounds studied in the papers involve double bonds and acetate functional groups, which are key features in the pheromone compounds of various insects . The presence of double bonds and their stereochemistry are crucial for the biological activity of these compounds, as they determine the specificity of the insect's response.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions involving “9,12-Tetradecadien-1-ol, (Z,E)-”. However, the identification and characterization of similar pheromone compounds involve reactions that are likely relevant to “9,12-Tetradecadien-1-ol, (Z,E)-”, such as the biosynthesis of pheromone components from fatty acyl precursors and the use of divergent synthetic routes to obtain geometric isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of “9,12-Tetradecadien-1-ol, (Z,E)-” are not directly discussed in the provided papers. However, the attraction of male Ephestiodes infimella to the compound suggests that it is volatile enough to be effective as an airborne signal over a considerable distance . The stability of the compound is also implied, as the attraction continued for several months without rebaiting the traps . The synthesis and characterization of related compounds provide additional insights into the properties that such pheromone molecules might possess, including their retention times in gas chromatography and mass spectra profiles .

Scientific Research Applications

Pheromone Synthesis and Pest Control

- Sex Pheromone Synthesis : This compound is a crucial element in synthesizing sex pheromones for various moth species, including the avocado seed moth, Stenoma catenifer (Millar et al., 2008), and the Indian meal moth, Plodia interpunctella (Andreica et al., 2020).

- Pest Monitoring and Control : It's used in pest monitoring and control strategies. For instance, it's effective in trapping the beet armyworm, Spodoptera exigua (Mitchell et al., 2004).

Chemical Synthesis and Structural Studies

- Synthesis Methods : Research has focused on developing efficient synthesis methods for related compounds, which are significant in pheromone production and other applications (Zou & Millar, 2010).

- Structural Effects in Electroluminescence : Studies on zinc(II) bis(8-hydroxyquinoline) highlight the impact of structural elements on electronic states, which could be relevant for understanding similar compounds (Sapochak et al., 2002).

Biotechnological Production

- Bioproduction in Yeast : There's significant research into biologically producing this compound using engineered yeast, demonstrating the potential for sustainable and cost-effective production methods (Ding et al., 2021).

Biochemistry and Molecular Biology

- Enzymatic Studies : Research on enzymatic activities related to this compound contributes to understanding biochemical pathways in various organisms, such as moths (Xia et al., 2019).

Antimicrobial Applications

- Antimicrobial Activities : Compounds structurally related to “9,12-Tetradecadien-1-ol, (Z,E)-” have been isolated from natural sources and shown to exhibit significant antimicrobial activities (Guo et al., 2017).

Cancer Research

- In Silico Molecular Docking Analysis : Some structurally similar compounds have been evaluated for their potential as anticancer agents, providing insights into new therapeutic approaches (Niveshika et al., 2020).

properties

IUPAC Name |

(9E,12Z)-tetradeca-9,12-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,15H,4,7-14H2,1H3/b3-2-,6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRPKOQVBCPMQH-NDEAWQBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C/C=C/CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041563 | |

| Record name | (9E,12Z)-9,12-Tetradecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,12-Tetradecadien-1-ol, (Z,E)- | |

CAS RN |

51937-00-9 | |

| Record name | (9E,12Z)-9,12-Tetradecadien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51937-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Tetradecadien-1-ol, (9E,12Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051937009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12-Tetradecadien-1-ol, (9E,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (9E,12Z)-9,12-Tetradecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z,E)-tetradeca-9,12-dienol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,12-TETRADECADIEN-1-OL, (9E,12Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX0O336N52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

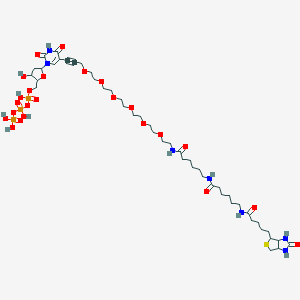

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

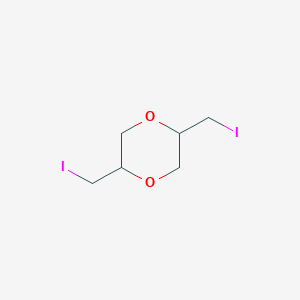

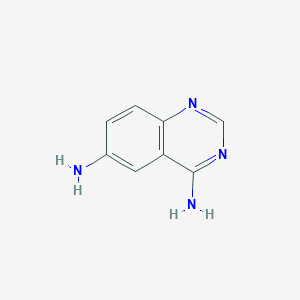

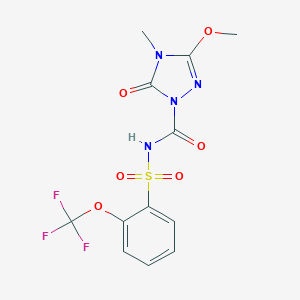

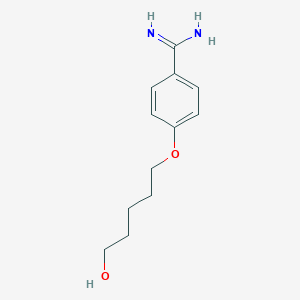

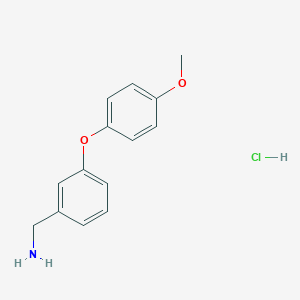

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)

![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)